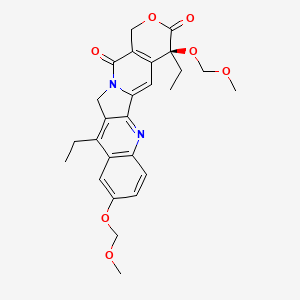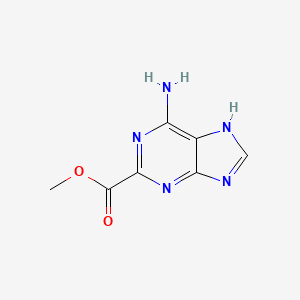
Methyl 6-amino-1H-purine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 6-amino-1H-purine-2-carboxylate” is a chemical compound with the CAS Number: 130413-38-6 . It has a molecular weight of 193.16 and its IUPAC name is "methyl 6-amino-1H-purine-2-carboxylate" . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “Methyl 6-amino-1H-purine-2-carboxylate” is1S/C7H7N5O2/c1-14-7(13)6-11-4(8)3-5(12-6)10-2-9-3/h2H,1H3,(H3,8,9,10,11,12) . This code provides a detailed representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them. Physical And Chemical Properties Analysis
“Methyl 6-amino-1H-purine-2-carboxylate” is a powder that is stored at room temperature . Unfortunately, the current search results do not provide more detailed physical and chemical properties.Scientific Research Applications
Synthesis and Chemical Properties
- Cytokinin Activities : Methyl 6-amino-1H-purine-2-carboxylate derivatives have been synthesized and assessed for cytokinin activities. These studies highlight how the cytokinin activity is influenced by structural modifications of the compound (Letham & Young, 1971).
- Synthesis Techniques : Innovative synthesis methods for creating derivatives of Methyl 6-amino-1H-purine-2-carboxylate have been explored. This includes methodologies using phosphorus pentoxide and other reagents to obtain specific purine structures (Andersen & Pedersen, 1985).
Biological Activities and Metabolism
- Impact on Escherichia coli : Research into the metabolism of methylated purines in Escherichia coli provides insight into how these compounds, including derivatives of Methyl 6-amino-1H-purine-2-carboxylate, affect bacterial growth and purine biosynthesis (Love & Remy, 1966).
- Structural and Biological Evaluation : Studies on the structural aspects of purine derivatives and their biological evaluation, especially in the context of cytostatic and antiviral activities, provide valuable insights into the potential medical applications of these compounds (Krištafor et al., 2003).
Specific Applications in Purine Chemistry
- Hydrolytic Behavior of Methoxypurines : Research focusing on the hydrolytic behavior of 6-methoxypurines, which are structurally related to Methyl 6-amino-1H-purine-2-carboxylate, reveals complex reaction pathways and product mixtures that provide insights into nucleic acid base isolation processes (Wong & Fuchs, 1974).
- Purine Derivatives in Protein Degradation : Investigations into purine derivatives as inhibitors of protein degradation in rat hepatocytes suggest a potential therapeutic application for Methyl 6-amino-1H-purine-2-carboxylate derivatives in controlling autophagic/lysosomal pathways (Seglen & Gordon, 1982).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
properties
IUPAC Name |
methyl 6-amino-7H-purine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-14-7(13)6-11-4(8)3-5(12-6)10-2-9-3/h2H,1H3,(H3,8,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOKIACILXQMEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C2C(=N1)N=CN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt](/img/structure/B588265.png)

![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid](/img/structure/B588267.png)
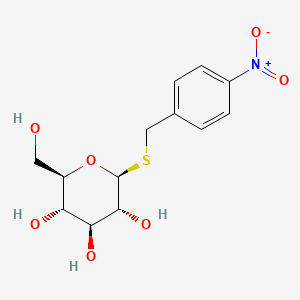
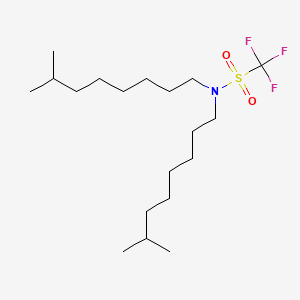


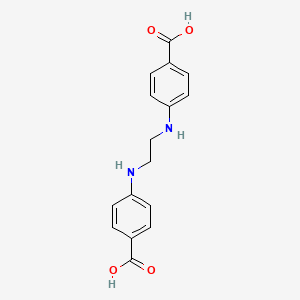



![1-Methylbenz[a]anthracene-d3](/img/structure/B588285.png)
